molecular formula C11H19N B1609997 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile CAS No. 439924-29-5

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile

Cat. No.: B1609997
CAS No.: 439924-29-5
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural features, which include an isopropyl group and a methyl group attached to a cyclohexane ring, along with a nitrile functional group. The stereochemistry of this compound is defined by the specific arrangement of its substituents, making it a valuable molecule for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This method provides high enantiocontrol and yields the desired product as a single diastereoisomer.

Industrial Production Methods: Industrial production of this compound often involves the use of engineered Escherichia coli strains that express specific biosynthetic genes. For example, a one-pot biosynthesis method using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase from Nicotiana tabacum and menthone dehydrogenases from Mentha piperita has been developed . This method allows for the efficient production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile undergoes various chemical reactions, including substitution and reduction reactions. For instance, it can react with bromoacetyl bromide to form brominated esters, which can then undergo substitution reactions with amines to produce glycinates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromoacetyl bromide, dimethylamine, and other amines. The reactions typically occur in solvents such as tetrahydrofuran under mild conditions.

Major Products: The major products formed from these reactions include menthol glycinates, which are potential cooling agents with various applications in the flavor and fragrance industry .

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has a wide range of scientific research applications. It is used in the synthesis of chiral sulfonimidates, which are valuable reagents in organic synthesis . . The compound’s unique stereochemistry makes it a useful building block for the development of new pharmaceuticals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, menthol, a related compound, mediates anesthetic and anti-irritating properties by interacting with ion channels and receptors in the nervous system . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert similar effects due to its structural similarity to menthol.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile include (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (menthol), (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol (neomenthol), and various menthol derivatives .

Uniqueness: The uniqueness of this compound lies in its nitrile functional group, which imparts distinct chemical properties and reactivity compared to its alcohol counterparts. This functional group allows for the formation of a wide range of derivatives and enhances the compound’s utility in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVUYKHSNNYPOX-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459371
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439924-29-5
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439924-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 2
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 3
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 4
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 5
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 6
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.